![molecular formula C11H15NO3 B594819 N-Phenyl-2-deoxy-D-glucosylamine CAS No. 136207-41-5](/img/no-structure.png)
N-Phenyl-2-deoxy-D-glucosylamine
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Overview
Description
N-Phenyl-2-deoxy-D-glucosylamine, also known as (2R,3S)-5-(phenylimino)pentane-1,2,3-triol, is a chemical substance with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for N-Phenyl-2-deoxy-D-glucosylamine were not found in the search results, a paper was found discussing a novel N-glycosylamine-based strategy for isotopic labeling of N-linked glycans for quantitative analysis by use of mass spectrometry (MS) . This strategy relies on the primary amine group on the reducing end of freshly released N-linked glycans for labeling .Molecular Structure Analysis
The molecular structure of N-Phenyl-2-deoxy-D-glucosylamine is represented by the formula C11H15NO3 .Physical And Chemical Properties Analysis
N-Phenyl-2-deoxy-D-glucosylamine has a molecular weight of 209.24 and a predicted density of 1.17 .Scientific Research Applications
Synthesis of N-Glucosylamine Derivatives
“N-Phenyl-2-deoxy-D-glucosylamine” is used in the synthesis of N-glucosylamine derivatives . These derivatives have gained significant attention in the pharmaceutical field due to their wide range of pharmacological activities .
Antimicrobial Activity
Glucosylamines carrying homoallylamines, benzoimidazole, phenanthrolinerings have been reported to display a wide range of pharmacological activities, which includes antibacterial and antimicrobial activity .
Antioxidant Activity
These glucosylamine derivatives also exhibit antioxidant activity, making them potentially useful in combating oxidative stress-related diseases .
Anti-HIV Activity
Some glucosylamine derivatives have shown anti-HIV activity, indicating their potential use in the treatment of HIV .
Anticancer Activity
Certain glucosylamine derivatives have demonstrated anticancer activity, suggesting their potential application in cancer therapy .
Synthesis of Nucleosides and Chemotherapeutic
Glycosylamines, including “N-Phenyl-2-deoxy-D-glucosylamine”, are important intermediates in the synthesis of nucleosides and chemotherapeutic .
Safety and Hazards
When handling N-Phenyl-2-deoxy-D-glucosylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Mechanism of Action
Target of Action
N-Phenyl-2-deoxy-D-glucosylamine is a complex organic compound with the molecular formula C11H15NO3 It is known to be an intermediate in the synthesis of telbivudine , a medication used to treat Hepatitis B. Therefore, it can be inferred that its targets might be related to the viral replication process of Hepatitis B.
properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Phenyl-2-deoxy-D-glucosylamine can be achieved through a multi-step process involving the protection of the amine group, glycosylation, and deprotection.", "Starting Materials": [ "N-phenyl-2-deoxy-D-glucosamine", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Methanesulfonic acid", "Sodium borohydride", "Acetone" ], "Reaction": [ "Protect the amine group of N-phenyl-2-deoxy-D-glucosamine by reacting it with acetic anhydride and methanol to form N-phenyl-2-deoxy-D-glucosyl acetamide.", "React N-phenyl-2-deoxy-D-glucosyl acetamide with methanesulfonic acid and sodium hydroxide to form the glycoside intermediate.", "Reduce the glycoside intermediate with sodium borohydride in methanol to form N-Phenyl-2-deoxy-D-glucosylamine.", "Deprotect the amine group of N-Phenyl-2-deoxy-D-glucosylamine by reacting it with hydrochloric acid and acetone to obtain the final product." ] } | |
CAS RN |
136207-41-5 |
Product Name |
N-Phenyl-2-deoxy-D-glucosylamine |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.245 |
IUPAC Name |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
InChI Key |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origin of Product |
United States |
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